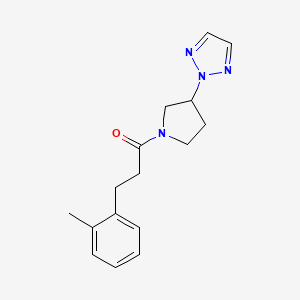

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, biology, and chemistry.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Applications

- Transannulation Processes: Research has demonstrated the use of Rh-catalyzed transannulation of N-tosyl-1,2,3-triazoles with terminal alkynes to create pyrroles, providing a straightforward method to synthesize 1,2,4-trisubstituted pyrroles with good to excellent yields (Chattopadhyay & Gevorgyan, 2011).

- Coupling/Cyclization Sequences: A one-pot coupling/cyclization/desilylation Cu alkyne/azide cycloaddition sequence has been utilized for the efficient preparation of substituted 1H-1,2,3-triazol-4-yl-pyrrolo[2,3-b]pyridines, showcasing a novel de novo formation of azole and triazole anellated structures (Lessing, van Mark, & Müller, 2018).

Material and Chemical Properties

- Luminescence Properties: New Zn complexes based on 1,2,4-triazoles have been synthesized, with studies indicating strong green–blue luminescence in the solid state, hinting at potential applications in materials science and optoelectronics (Gusev et al., 2011).

- Corrosion Inhibition: Triazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic media, demonstrating significant potential for industrial applications in metal preservation and protection (Ma et al., 2017).

Biological and Pharmaceutical Applications

- Antibacterial and Plant Growth Activities: The synthesis and screening of new 1H-1,2,4-triazole derivatives containing a pyridine unit have shown some compounds to exhibit antibacterial and plant growth regulatory activities, which could have implications for agricultural and pharmaceutical industries (Liu et al., 2007).

Catalysis and Reaction Mechanisms

- Catalytic Activity in Reactions: Studies on (η3-allyl)palladium complexes with 2-pyridyl-1,2,3-triazole bidentate ligands have shown promising catalytic activity in Suzuki-Miyaura reactions, indicating the potential for these compounds in facilitating organic synthesis and reaction mechanisms (Amadio et al., 2012).

Propiedades

IUPAC Name |

3-(2-methylphenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-13-4-2-3-5-14(13)6-7-16(21)19-11-8-15(12-19)20-17-9-10-18-20/h2-5,9-10,15H,6-8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDRXTJOFGGQII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)N2CCC(C2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2479825.png)

![8-(2-Chlorobenzoyl)-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2479841.png)

![5-Fluoro-N-methyl-6-propan-2-yl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2479845.png)